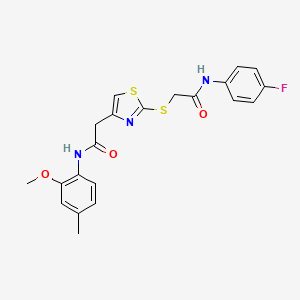

N-(4-fluorophenyl)-2-((4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Description

This compound is a thiazole-based acetamide derivative featuring a 4-fluorophenyl group and a 2-methoxy-4-methylphenyl substituent. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the 2-methoxy-4-methylphenyl moiety may influence electronic and steric interactions in molecular recognition processes .

Synthesis of this compound likely follows established protocols for thiazole derivatives, such as cyclization reactions between ketones and thiourea (as seen in for analogous thiazole syntheses) or nucleophilic substitution reactions involving α-halogenated acetamides (similar to methods in and ). Structural confirmation would rely on spectroscopic techniques (e.g., $ ^1H $-NMR, IR) and elemental analysis, as described for related compounds .

Properties

IUPAC Name |

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methoxy-4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3S2/c1-13-3-8-17(18(9-13)28-2)25-19(26)10-16-11-29-21(24-16)30-12-20(27)23-15-6-4-14(22)5-7-15/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQZFYWDFVYGGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-((4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of the Fluorophenyl Group: This step involves the nucleophilic substitution of a halogenated phenyl derivative with a fluorine atom.

Coupling with the Acetamide Moiety: The final step involves coupling the thiazole derivative with an acetamide group, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This often includes the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-((4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield alcohols or amines.

Scientific Research Applications

Case Studies

- Thiazole Derivatives : In a study examining thiazole-integrated compounds, several derivatives were synthesized and tested against glioblastoma and melanoma cell lines. One derivative showed promising results with an IC50 of 10–30 µM, indicating its potential as a therapeutic agent .

- Benzothiazole Scaffolds : Another study highlighted the efficacy of benzothiazole derivatives in inhibiting tumor growth. These compounds exhibited significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the thiazole structure can enhance anticancer properties .

Case Studies

- Antimicrobial Testing : A series of thiazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of antibacterial activity. One derivative outperformed standard antibiotics, indicating its potential for further development as an antibacterial agent .

- Anti-tubercular Activity : Research into new thiazole derivatives also revealed promising anti-tubercular activity with minimum inhibitory concentrations (MICs) as low as 0.09 µg/mL against Mycobacterium tuberculosis, showcasing the compound's versatility in treating resistant bacterial infections .

Summary of Findings

| Application | Activity Type | Key Findings |

|---|---|---|

| Anticancer | Cytotoxicity | IC50 values ranging from 10–30 µM in various cell lines |

| Antibacterial | Bactericidal | MIC of 0.09 µg/mL against Mycobacterium tuberculosis |

| Structural Insights | Thiazole derivatives | Enhanced activity linked to specific structural modifications |

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-((4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differentiating features are summarized below:

NR = Not Reported

Key Structural and Functional Differences

- Core Heterocycle: The target compound’s thiazole core contrasts with triazole () or quinazolinone () systems. Thiazoles are electron-rich due to sulfur and nitrogen atoms, enhancing interactions with biological targets like kinases or proteases .

- Substituent Effects: The 4-fluorophenyl group (common in and ) increases metabolic stability compared to non-fluorinated aryl groups (e.g., phenyl in ) . Thioacetamide vs. Carboxamide: The thioether linkage in the target compound may confer greater resistance to enzymatic hydrolysis compared to oxygen-based ethers .

Biological Activity

N-(4-fluorophenyl)-2-((4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides an overview of the biological activity of this compound, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Fluorophenyl moiety

- Thiazole ring

- Thioacetamide backbone

- Methoxy and methyl substituents

This complex structure suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole rings exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms:

-

Cell Line Studies :

- A study evaluated the cytotoxic effects of thiazole derivatives on A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines. The IC50 values for selected compounds were found to be lower than those of standard chemotherapeutics, indicating superior potency .

- Another study highlighted a compound with a similar structure that demonstrated IC50 values of 1.61 µg/mL against cancer cell lines, suggesting a promising therapeutic index .

- Mechanistic Insights :

Antimicrobial Activity

The compound's thiazole component is known for its antimicrobial properties. Research has shown that thiazole derivatives can inhibit bacterial growth effectively:

- In Vitro Studies : Some derivatives exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, showcasing their potential as antimicrobial agents .

Table 1: Biological Activity Summary of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 1.61 | Apoptosis induction |

| Compound B | NIH/3T3 | 1.98 | Cell cycle arrest |

| Compound C | Various | < 5 | Kinase inhibition (VEGFR-2, AKT) |

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Thiazole A | Staphylococcus aureus | 15 | 0.5 µg/mL |

| Thiazole B | Escherichia coli | 12 | 1.0 µg/mL |

Case Studies

-

Case Study on Anticancer Efficacy :

- A recent investigation into a series of thiazole derivatives demonstrated that modifications at the phenyl ring significantly enhanced anticancer activity against multiple cell lines, including resistant strains . The study provided evidence for structure-activity relationships (SAR), guiding future synthesis efforts.

-

Case Study on Antimicrobial Properties :

- Another study focused on the synthesis of novel thiazole-based compounds and their evaluation against clinical isolates of bacteria. The results indicated that specific substitutions led to increased efficacy against resistant strains, highlighting the potential for developing new antibiotics based on this scaffold .

Q & A

Q. What are the optimized synthetic routes for N-(4-fluorophenyl)-2-((4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of thiazole-acetamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds are synthesized by reacting 2-amino-thiazole intermediates with chloroacetamide derivatives in the presence of a base (e.g., potassium carbonate) and polar aprotic solvents like acetone or DMF . Key factors affecting yield include:

- Catalyst choice : Triethylamine or anhydrous AlCl₃ can enhance reaction efficiency .

- Temperature : Reactions often proceed at reflux (60–80°C) to accelerate kinetics.

- Purification : Recrystallization from ethanol or column chromatography improves purity .

For this compound, substituting the 4-fluorophenyl and 2-methoxy-4-methylphenyl groups may require protecting-group strategies to avoid side reactions.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions. For example, the thiazole ring’s protons resonate at δ 7.2–8.5 ppm, while the acetamide carbonyl appears at ~170 ppm in ¹³C NMR .

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N–H bend at ~3300 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- HPLC/GC : Purity assessment (>95%) via reverse-phase HPLC with UV detection at 254 nm is standard .

Q. What preliminary biological screening assays are recommended to evaluate this compound’s bioactivity?

Methodological Answer: Initial screening should focus on:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

- Enzyme Inhibition : Target-specific assays (e.g., COX-1/2 inhibition for anti-inflammatory potential) using fluorometric or colorimetric kits .

Advanced Research Questions

Q. How can structural modifications of the thiazole and acetamide moieties enhance target selectivity or potency?

Methodological Answer:

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring improves metabolic stability and lipophilicity, as seen in related trifluoromethyl-containing analogs .

- Bioisosteric Replacement : Replacing the thioether (-S-) with sulfone (-SO₂-) may alter binding affinity to cysteine-rich enzyme active sites .

- SAR Studies : Systematic variation of the 2-methoxy-4-methylphenyl group (e.g., replacing methoxy with ethoxy) can clarify steric/electronic contributions to activity .

Q. What strategies resolve contradictions in reported bioactivity data across studies with structurally similar compounds?

Methodological Answer: Discrepancies may arise from:

- Purity Differences : Validate compound purity via HPLC and elemental analysis before comparative studies.

- Assay Conditions : Standardize protocols (e.g., inoculum size, incubation time) to minimize variability .

- Structural Nuances : Use computational docking to compare binding modes of analogs with minor substituent changes .

For example, a study on coumarin-thiazole hybrids showed that minor changes in the acetamide side chain drastically altered MIC values against M. tuberculosis .

Q. What advanced analytical techniques address challenges in quantifying metabolic stability or degradation products?

Methodological Answer:

- LC-MS/MS : Quantifies parent compound and metabolites in biological matrices (e.g., plasma, liver microsomes).

- Stability Studies : Incubate the compound under simulated physiological conditions (pH 7.4, 37°C) and monitor degradation via UV-Vis or fluorescence spectroscopy .

- Isotopic Labeling : Use ¹⁴C or deuterated analogs to track metabolic pathways in vitro/in vivo .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME or ADMETLab estimate absorption, distribution, and toxicity. For instance, logP calculations predict membrane permeability .

- Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., kinases) to identify key binding residues and optimize ligand geometry .

- QSAR Modeling : Correlate structural descriptors (e.g., polar surface area) with bioavailability data from analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.